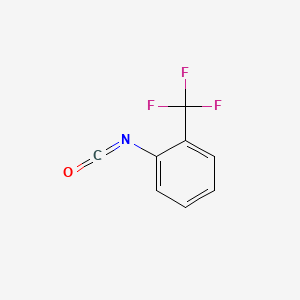

2-(Trifluoromethyl)phenyl isocyanate

Description

Significance of Aryl Isocyanates in Contemporary Organic Synthesis

Aryl isocyanates are a class of organic compounds characterized by the presence of an isocyanate group (–N=C=O) attached to an aromatic ring. This functional group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is the cornerstone of their extensive use in organic synthesis. mdpi.com Aryl isocyanates are pivotal intermediates in the production of a diverse range of materials and molecules, including polyurethanes, ureas, and carbamates. ontosight.ainih.govspectrabase.com

The synthesis of polyurethanes, a major application, involves the reaction of diisocyanates with polyols. nih.gov While this is a large-scale industrial process, the fundamental reactivity of the isocyanate group is also harnessed on a smaller scale in the synthesis of fine chemicals. In medicinal chemistry and agrochemical development, the reaction of aryl isocyanates with amines to form substituted ureas is a common strategy for creating biologically active molecules. jk-sci.com For instance, the drug sorafenib, a kinase inhibitor, contains a urea (B33335) linkage formed from an isocyanate precursor. mdpi.com Similarly, reaction with alcohols yields carbamates, another important functional group in pharmaceuticals and other specialty chemicals. spectrabase.comresearchgate.net The versatility and reliability of these reactions make aryl isocyanates indispensable tools for the modern organic chemist.

Unique Contributions of Trifluoromethylphenyl Isocyanates to Fluorine Chemistry

The introduction of a trifluoromethyl (–CF3) group onto an aryl isocyanate backbone significantly modifies its properties and reactivity, making trifluoromethylphenyl isocyanates particularly valuable in fluorine chemistry. The –CF3 group is strongly electron-withdrawing and highly lipophilic. ontosight.ai These characteristics can enhance the metabolic stability of a molecule by blocking sites susceptible to oxidative metabolism. ontosight.ai In the context of drug design, increased lipophilicity can improve a compound's ability to cross cell membranes, potentially leading to better bioavailability. ontosight.ai

The trifluoromethyl group's influence extends to the reactivity of the isocyanate moiety. The electron-withdrawing nature of the –CF3 group can increase the electrophilicity of the isocyanate carbon, potentially accelerating its reaction with nucleophiles. Trifluoromethylphenyl isocyanates are key intermediates in the synthesis of various pharmaceuticals, agrochemicals, and specialized polymers where enhanced stability, efficacy, or specific physical properties are desired. ontosight.ai For example, they are used to create polymers with increased thermal stability and chemical resistance. ontosight.ai

Scope and Objectives of Research on 2-(Trifluoromethyl)phenyl Isocyanate

Research focused on this compound, specifically, aims to leverage the unique steric and electronic effects conferred by the ortho positioning of the trifluoromethyl group. The proximity of the bulky and electron-withdrawing –CF3 group to the reactive isocyanate center can influence the kinetics and regioselectivity of its reactions in ways not observed for its meta- and para-isomers.

The primary objectives of research involving this compound include:

Synthesis of Novel Bioactive Molecules: A key goal is its use as a building block for new pharmaceuticals and agrochemicals. fishersci.com Researchers explore its reactions with various amines and alcohols to create libraries of novel ureas and carbamates for biological screening. The specific substitution pattern of the 2-isomer may lead to unique binding interactions with biological targets.

Development of Advanced Materials: this compound is utilized in the creation of specialized polymers. ontosight.ai The incorporation of this monomer can impart desirable properties such as enhanced thermal stability, chemical resistance, and specific surface properties due to the presence of the fluorinated group. nih.govresearchgate.net

Exploration of Reaction Mechanisms: Investigating the reactivity of the ortho-isomer provides insights into the interplay of steric hindrance and electronic effects in chemical reactions. Understanding how the adjacent –CF3 group modulates the reactivity of the isocyanate function can lead to the development of new synthetic methodologies.

Below are tables detailing some of the known properties of this compound.

Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 2285-12-3 | |

| Molecular Formula | C8H4F3NO | thermofisher.com |

| Molecular Weight | 187.12 g/mol | |

| Appearance | Clear colorless to pale yellow liquid | thermofisher.com |

| Density | 1.238 g/mL at 25 °C | |

| Refractive Index | n20/D 1.4755 | |

| Flash Point | 59 °C (138.2 °F) - closed cup |

| Storage Temperature | 2-8°C | |

Spectroscopic and Identification Data for this compound

| Data Type | Identifier | Reference(s) |

|---|---|---|

| Synonym | α,α,α-Trifluoro-o-tolyl isocyanate | |

| Linear Formula | CF3C6H4NCO | |

| SMILES | FC(F)(F)c1ccccc1N=C=O | |

| InChI | 1S/C8H4F3NO/c9-8(10,11)6-3-1-2-4-7(6)12-5-13/h1-4H | |

| InChI Key | GZWGTVZRRFPVAS-UHFFFAOYSA-N | thermofisher.comchemicalbook.com |

| MDL Number | MFCD00002008 | |

| EC Number | 218-925-5 | |

| PubChem Substance ID | 24849811 |

| 1H NMR | Spectrum available | chemicalbook.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-isocyanato-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NO/c9-8(10,11)6-3-1-2-4-7(6)12-5-13/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZWGTVZRRFPVAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10177393 | |

| Record name | Isocyanic acid, (alpha,alpha,alpha-trifluoro-o-tolyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10177393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2285-12-3 | |

| Record name | 2-(Trifluoromethyl)phenyl isocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2285-12-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Trifluoromethyl)phenyl isocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002285123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isocyanic acid, (alpha,alpha,alpha-trifluoro-o-tolyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10177393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,α,α-trifluoro-o-tolyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.205 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(TRIFLUOROMETHYL)PHENYL ISOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UWK587J8BW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Reactivity and Mechanistic Investigations of 2 Trifluoromethyl Phenyl Isocyanate

Nucleophilic Addition Reactions of the Isocyanate Moiety

Nucleophilic addition is the most characteristic reaction of isocyanates. The reaction proceeds via the attack of a nucleophile on the electrophilic carbonyl carbon of the isocyanate group, leading to the formation of a tetrahedral intermediate which then rearranges to the final product.

The reaction between 2-(trifluoromethyl)phenyl isocyanate and alcohols or polyols yields urethanes (carbamates), a reaction of fundamental importance in the synthesis of polyurethanes. uludag.edu.tr The general mechanism involves the nucleophilic attack of the alcohol's hydroxyl group on the isocyanate's carbonyl carbon. sigmaaldrich.com

The reaction kinetics can be complex and are influenced by several factors, including the solvent, temperature, and the presence of catalysts. beilstein-journals.org Theoretical and experimental studies on similar systems, such as phenyl isocyanate, suggest that the reaction can be catalyzed by excess alcohol, where additional alcohol molecules help to stabilize the transition state through hydrogen bonding. beilstein-journals.org The uncatalyzed reaction is typically second order, being first order in both isocyanate and alcohol. beilstein-journals.org The electron-withdrawing trifluoromethyl group in the ortho position is expected to increase the rate of reaction by making the isocyanate carbon more electrophilic.

The proposed mechanism for urethane (B1682113) formation can proceed through different pathways depending on the reactant concentrations. In the presence of excess alcohol, a hydrogen-bonded alcohol associate is believed to be the reacting species. Conversely, with an excess of isocyanate, a dipole-dipole stabilized isocyanate dimer may be involved.

Table 1: Factors Influencing Urethane Formation from Isocyanates and Alcohols

| Factor | Description | Expected Effect on this compound |

| Electron-Withdrawing Groups | Groups like -CF3 on the phenyl ring increase the electrophilicity of the isocyanate carbon. | Accelerates the rate of reaction compared to phenyl isocyanate. |

| Solvent Polarity | Polar solvents can stabilize charged intermediates and transition states. | Can influence reaction rates, with effects depending on the specific mechanism. |

| Catalysts | Tertiary amines or organometallic compounds can significantly increase the reaction rate. | Catalysis is effective, similar to other isocyanate-alcohol reactions. |

| Alcohol Concentration | Excess alcohol can act as a catalyst by forming hydrogen-bonded aggregates. beilstein-journals.org | Higher alcohol concentration can lead to an increased observed reaction rate. |

This compound reacts readily with primary and secondary amines to form substituted ureas. This reaction is generally faster than the corresponding reaction with alcohols due to the higher nucleophilicity of amines. The process involves the nucleophilic addition of the amine's nitrogen atom to the isocyanate carbon. acs.org This reaction is a common method for synthesizing diaryl ureas, which are analogues of biologically active compounds like sorafenib. acs.org

Similarly, thioureas can be synthesized by reacting the corresponding isothiocyanate with an amine. nih.govuni.lu While the provided outline specifies urea (B33335) and thiourea (B124793) synthesis from the isocyanate, it's important to note that thioureas are typically formed from isothiocyanates. However, some synthetic routes might involve isocyanates in multi-step processes to yield thiourea derivatives. rsc.org The synthesis of various substituted ureas is a robust process, applicable to a wide range of amines and isocyanates, yielding products in high yields. acs.org

Table 2: Synthesis of Substituted Ureas from Isocyanates and Amines

| Isocyanate Reactant | Amine Reactant | Product Type | General Conditions |

| Aryl Isocyanate | Primary Aryl Amine | N,N'-Diaryl Urea | Room temperature or gentle heating in a suitable solvent. acs.org |

| Aryl Isocyanate | Secondary Amine | N,N',N'-Trisubstituted Urea | Mild conditions, often catalyst-free. acs.org |

| This compound | Primary/Secondary Amine | 1-(2-(Trifluoromethyl)phenyl)-3-substituted Urea | Reaction is expected to be rapid and high-yielding. |

Another related reaction is the 1,3-dipolar cycloaddition of nitrones (which also contain a C=N bond as part of the dipole) with phenyl isocyanate, which yields 1,2,4-oxadiazolidin-5-ones. uludag.edu.tr This suggests that the C=N moiety in imidazolines could also engage in cycloaddition reactions with this compound. The electron-withdrawing nature of the trifluoromethyl group would likely enhance the isocyanate's reactivity as a dipolarophile or in [2+2] cycloadditions.

The hydrolysis of isocyanates in aqueous media leads to the formation of an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. uludag.edu.tr The resulting amine, 2-(trifluoromethyl)aniline (B126271), can then react with another molecule of the isocyanate to form a disubstituted urea.

Studies on the hydrolysis of phenyl isocyanate show that the reaction is subject to general base catalysis. The uncatalyzed reaction is proposed to involve two molecules of water, where one acts as a nucleophile attacking the isocyanate carbon, and the second acts as a general base to assist in proton transfer. The solvent isotope effect (kH₂O/kD₂O) for phenyl isocyanate hydrolysis is relatively small (1.65), which is consistent with this mechanism.

The subsequent stability of the hydrolysis product is also a key consideration. The hydrolysis of 2-trifluoromethylphenol, a related compound, has been studied and follows pseudo-first-order kinetics. rsc.orgacs.org The hydrolysis rate is favored at higher pH and results in the formation of salicylic (B10762653) acid through the consecutive liberation of fluoride (B91410) ions. rsc.orgacs.org This indicates that under certain conditions, the trifluoromethyl group itself can undergo hydrolysis, although this is a separate and likely slower process than the initial hydrolysis of the isocyanate group.

Table 3: Kinetic Data for Hydrolysis of Related Compounds

| Compound | Conditions | Kinetic Order | Half-life (t₁/₂) | Activation Energy (Ea) |

| Phenyl Isocyanate | Aqueous solution, general base catalysis | Second-order overall | Not specified | Not specified |

| 2-Trifluoromethylphenol | pH 7.4, 37°C | Pseudo-first-order | 6.9 hours rsc.org | 25.1 kcal/mol rsc.orgacs.org |

Cycloaddition Reactions Involving this compound

The C=N and C=O double bonds within the isocyanate group can participate in cycloaddition reactions, acting as dienophiles or dipolarophiles. These reactions are valuable tools in organic synthesis for constructing various heterocyclic ring systems.

Aryl isocyanates are known to undergo cycloaddition reactions. For instance, they can react with N,N-dimethylformamide (DMF) upon heating to produce complex pentazaspiro decane-tetraones, a reaction that involves cycloadduct intermediates. acs.org They also react with substrates containing C=N bonds, such as formamidines, to yield [2+2] cycloadducts. Photochemical [2+2] cycloadditions are a common method for synthesizing four-membered rings, although they typically involve two olefin partners, one of which must be photoexcited. nih.gov

The Diels-Alder, or [4+2] cycloaddition, is a powerful reaction for forming six-membered rings. khanacademy.orgnih.gov In these reactions, the isocyanate, with its C=N or C=O bond, can act as the dienophile, reacting with a conjugated diene. The reactivity in these reactions is governed by frontier molecular orbital theory. The electron-withdrawing trifluoromethyl group on this compound would lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO), making it a more reactive dienophile in normal-electron-demand Diels-Alder reactions. nih.gov

While specific examples of this compound participating in [2+2] or [4+2] cycloadditions are not extensively documented in the search results, the general reactivity of aryl isocyanates and the electronic effect of the trifluoromethyl group strongly suggest its utility in such transformations. For example, cycloadditions involving other trifluoromethyl-containing building blocks, such as the [4+2] cycloaddition of α-bromotrifluoromethylhydrazone with alkenes, have been successfully developed for the synthesis of trifluoromethyl-containing heterocycles. acs.org

Multicomponent Reactions (MCRs) Incorporating Isocyanates

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all starting materials, represent a highly efficient strategy in organic synthesis. nih.govepfl.ch Isocyanates are valuable electrophilic components in a wide array of MCRs due to the high reactivity of the heterocumulene functional group. researchgate.netnih.gov These reactions benefit from high atom economy and procedural simplicity, allowing for the rapid construction of complex molecular scaffolds from simple precursors. nih.gov

The participation of this compound in MCRs is governed by the pronounced electrophilicity of its isocyanate carbon. This enhanced reactivity stems from the strong electron-withdrawing nature of the ortho-trifluoromethyl group. In a typical MCR, such as a Ugi or Passerini reaction, the isocyanate is intercepted by a nucleophile. For this compound, the initial nucleophilic attack is significantly accelerated due to the electronic influence of the CF₃ group. This can lead to faster reaction times and potentially higher yields compared to isocyanates bearing electron-donating or less-electron-withdrawing substituents.

However, the ortho-positioning of the bulky trifluoromethyl group also introduces considerable steric hindrance around the reactive center. This steric factor can play a crucial role in the feasibility and outcome of MCRs, potentially limiting the scope of compatible nucleophiles or other components that can approach the isocyanate moiety.

Catalytic Transformations of this compound

Catalysis provides a powerful means to control the reactivity and selectivity of isocyanate transformations, enabling the formation of new chemical bonds under milder conditions. chemscene.com For this compound, catalytic methods can be employed to overcome activation barriers and to steer reactions towards specific products, harnessing the unique electronic and steric properties of the substrate.

Transition Metal-Catalyzed Reactions, e.g., Rhenium-Catalyzed Aminocarbonylation

Transition metal catalysis offers a versatile platform for the functionalization of otherwise inert C-H bonds, with isocyanates often serving as efficient coupling partners. nih.govnih.gov A notable example is the rhenium-catalyzed C-H aminocarbonylation of azobenzenes, which provides a direct and atom-economical route to ortho-azobenzamides. rsc.orgresearchgate.net In this type of transformation, a transition metal catalyst, such as a rhenium complex, facilitates the activation of a C-H bond, followed by the insertion of the isocyanate.

While studies have detailed this reaction with a range of aryl isocyanates, the specific use of this compound would be expected to influence the reaction kinetics and yield. researchgate.net The strong electron-withdrawing effect of the ortho-CF₃ group enhances the electrophilicity of the isocyanate, which could facilitate its insertion into the metal-carbon bond. However, the steric bulk of the ortho-substituent might impede the coordination of the isocyanate to the metal center, potentially slowing the reaction rate compared to less hindered isocyanates. Other transition metals, including ruthenium and cobalt, have also been successfully employed in similar C-H aminocarbonylation reactions. nih.govresearchgate.netrsc.org

Below is a table showing representative yields from a rhenium-catalyzed aminocarbonylation of azobenzene (B91143) with various substituted phenyl isocyanates, illustrating the reaction's scope.

| Isocyanate Entry | Phenyl Isocyanate Substituent | Yield (%) |

| 1 | 4-Methyl | 85 |

| 2 | 4-Methoxy | 82 |

| 3 | 4-Chloro | 78 |

| 4 | 4-Bromo | 75 |

| 5 | Phenyl Isocyanate | 80 |

| This table is generated based on data reported for the rhenium-catalyzed aminocarbonylation of azobenzene to provide context for the general reactivity of substituted isocyanates in this type of catalytic transformation. |

Organocatalytic Approaches

Organocatalysis has emerged as a powerful alternative to metal-based catalysis, utilizing small organic molecules to accelerate chemical reactions. acs.org For isocyanate chemistry, organocatalysts, such as phosphines and chiral Brønsted acids, can activate the isocyanate group towards nucleophilic attack or facilitate cycloaddition reactions. For instance, phosphine (B1218219) organocatalysts have been shown to be effective in promoting Michael reactions involving α-trifluoromethylated esters. nih.gov

In the context of this compound, an organocatalyst could function by forming a highly reactive intermediate. For example, a Lewis base catalyst could add to the isocyanate carbon, increasing its susceptibility to a subsequent reaction with a nucleophile. The electronic properties of the trifluoromethyl group would favor the initial catalyst-substrate interaction. Chiral organocatalysts could be employed to achieve enantioselective transformations, although the steric hindrance from the ortho-CF₃ group would be a critical factor in determining the stereochemical outcome. The bulky substituent could create a specific chiral pocket around the reactive site, potentially leading to high levels of stereocontrol.

Influence of the Trifluoromethyl Group on Isocyanate Reactivity

The trifluoromethyl (CF₃) group is a unique substituent that profoundly impacts the reactivity of a molecule due to its potent electronic and steric characteristics. When appended to a phenyl isocyanate, particularly at the ortho position, these effects are pronounced and dictate the compound's behavior in chemical reactions.

Electronic Effects on Reaction Rates

The trifluoromethyl group is one of the most powerful electron-withdrawing groups used in organic chemistry. Its strong inductive effect (-I) significantly reduces the electron density of the aromatic ring and, consequently, the isocyanate functional group. This electron withdrawal has a direct and substantial impact on the electrophilicity of the carbonyl carbon of the isocyanate.

The increased partial positive charge on the carbonyl carbon makes this compound highly susceptible to attack by nucleophiles. This results in significantly enhanced reaction rates for nucleophilic addition reactions (e.g., with alcohols to form carbamates, or with amines to form ureas) compared to unsubstituted phenyl isocyanate or phenyl isocyanates bearing electron-donating groups. The rate enhancement can be attributed to the stabilization of the developing negative charge in the transition state of the nucleophilic attack.

The following table provides a qualitative comparison of the expected relative reaction rates of substituted phenyl isocyanates with a standard nucleophile.

| Phenyl Isocyanate Substituent | Position | Electronic Effect | Expected Relative Rate |

| 4-Methoxy | para | Electron-Donating | Slower |

| 4-Methyl | para | Weakly Electron-Donating | Slow |

| Hydrogen (Unsubstituted) | - | Neutral | Baseline |

| 4-Chloro | para | Electron-Withdrawing | Fast |

| 2-Trifluoromethyl | ortho | Strongly Electron-Withdrawing | Very Fast |

| 4-Nitro | para | Strongly Electron-Withdrawing | Very Fast |

Steric Hindrance Considerations in Reaction Stereoselectivity

While the electronic effects of the ortho-trifluoromethyl group accelerate reactions, its steric bulk introduces significant spatial constraints around the isocyanate functionality. Steric hindrance refers to the slowing of chemical reactions due to the physical obstruction caused by bulky groups near the reaction center.

In the case of this compound, the CF₃ group can physically block the trajectory of an incoming nucleophile, particularly if the nucleophile itself is large. This steric impediment can lead to lower reaction rates than what would be predicted based on electronic effects alone, especially when compared to its meta- or para-substituted isomers.

Furthermore, this steric hindrance can be strategically exploited in stereoselective synthesis. In reactions involving chiral reactants or catalysts, the bulky ortho-CF₃ group can restrict the possible orientations of approach for the incoming reactant. This can create a highly biased steric environment, forcing the reaction to proceed through a specific pathway and thereby favoring the formation of one stereoisomer over another. This directing effect can be a powerful tool for controlling the stereoselectivity of a reaction and achieving high enantiomeric or diastereomeric excesses.

Applications of 2 Trifluoromethyl Phenyl Isocyanate in Advanced Organic Synthesis

Role as a Key Intermediate in Pharmaceutical Synthesis

The unique properties conferred by the trifluoromethyl group, such as increased metabolic stability, enhanced lipophilicity, and improved binding affinity, make it a prized substituent in drug design. 2-(Trifluoromethyl)phenyl isocyanate is a key reagent for introducing this moiety into complex molecular architectures, facilitating the synthesis of innovative therapeutic agents. ontosight.ai

One of the most significant applications of trifluoromethyl-substituted phenyl isocyanates is in the synthesis of diaryl urea (B33335) derivatives, a structural motif present in numerous kinase inhibitor drugs. The reaction between an isocyanate and a primary amine to form a urea linkage is highly efficient and fundamental to this process.

A prominent example is the synthesis of analogs of Sorafenib, a multi-kinase inhibitor used in cancer therapy. While the approved drug Sorafenib itself is synthesized using 4-chloro-3-(trifluoromethyl)phenyl isocyanate, the underlying chemical principle is directly applicable to the 2-isomer. The core reaction involves the coupling of the isocyanate with an appropriate aminophenoxy-pyridine scaffold. asianpubs.org This reaction highlights the role of trifluoromethylphenyl isocyanates as critical components in constructing the pharmacologically active urea backbone of these potent anti-cancer agents. The synthesis of various Sorafenib analogs has been explored by reacting different substituted aryl isocyanates with the key amine intermediate, demonstrating the modularity of this synthetic approach. asianpubs.org

| Reactant 1 | Reactant 2 | Resulting Linkage | Product Class |

| This compound | Primary Aryl Amine (e.g., aminophenoxy pyridine (B92270) intermediate) | Urea (-NH-CO-NH-) | Fluorinated Diaryl Urea (Sorafenib Analog) |

| 4-chloro-3-(trifluoromethyl)phenyl isocyanate | 4-(4-aminophenoxy)-N-methylpicolinamide | Urea (-NH-CO-NH-) | Sorafenib |

This interactive table illustrates the general reaction for forming fluorinated urea derivatives.

Nitrogen-containing heterocycles are ubiquitous in medicinal chemistry, forming the core structures of a vast number of drugs. researchgate.net The trifluoromethyl group is often incorporated into these rings to modulate their biological activity. researchgate.netresearchgate.net this compound is a valuable precursor for creating such specialized heterocycles.

The electrophilic isocyanate group can react with nucleophiles in bifunctional molecules to initiate cyclization reactions. For instance, reaction with amino alcohols, amino thiols, or diamines can lead to the formation of various five- or six-membered heterocyclic systems after an intramolecular cyclization step. This strategy provides a direct route to trifluoromethyl-substituted quinazolinediones, benzodiazepines, and other privileged scaffolds in drug discovery, underscoring the isocyanate's role as a versatile tool for building molecular complexity. researchgate.netd-nb.info

Utilization in Agrochemical and Dyestuff Fields

Beyond pharmaceuticals, this compound finds important applications in the agrochemical and dyestuff industries. The trifluoromethyl group is known to enhance the efficacy of pesticides and herbicides. ontosight.aichemimpex.com For example, the related isomer, 3-(Trifluoromethyl)phenyl isocyanate, is a known intermediate in the synthesis of the herbicide Fluometuron. innospk.com The incorporation of the 2-(trifluoromethyl)phenyl moiety via a urea or carbamate (B1207046) linkage can lead to new active ingredients with improved performance characteristics, such as enhanced potency and better soil persistence.

In the dyestuff industry, isocyanates serve as reactive handles to covalently bond chromophores to various substrates or to build larger dye molecules. This compound can be reacted with dyes containing nucleophilic groups (like -OH or -NH2) to modify their properties. The introduction of the trifluoromethylphenyl group can alter the dye's color, improve its lightfastness, and increase its affinity for synthetic fibers like polyester.

Derivatization Agent in Analytical Methodologies and Surface Modification

The high reactivity of the isocyanate group, combined with the unique properties of the trifluoromethyl group, makes this compound an excellent derivatizing agent for both analytical chemistry and materials science.

The quantitative analysis of alcohols can sometimes be challenging. Derivatization is a technique used to convert an analyte into a product with properties that are more suitable for a specific analytical method. This compound reacts rapidly and quantitatively with alcohols to form stable carbamates. americanlaboratory.comrsc.org

This reaction is particularly useful for enhancing detection sensitivity. americanlaboratory.com The resulting carbamate derivative incorporates the trifluoromethylphenyl group, which can act as a powerful spectroscopic tag. For instance, in mass spectrometry, the derivatized alcohol often shows a simplified spectrum with a clear molecular ion peak, facilitating identification and quantification. americanlaboratory.com The presence of fluorine also allows for highly sensitive analysis by ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, a technique that benefits from a wide chemical shift range and low background noise.

Understanding and quantifying the functional groups on a material's surface is crucial for applications ranging from biocompatible implants to sensors. This compound can be used as a chemical probe to quantify accessible amino groups on a surface. nih.govresearchgate.net

In this method, the surface is exposed to the isocyanate, which selectively reacts with primary and secondary amino groups to form urea linkages. Because this reaction is highly specific, the amount of isocyanate that binds to the surface is directly proportional to the number of available amino groups. The surface is then analyzed using X-ray Photoelectron Spectroscopy (XPS). XPS can detect the elemental composition of the surface, and the fluorine atom from the trifluoromethyl group provides a unique and easily quantifiable signal. nih.govsigmaaldrich.com By measuring the intensity of the fluorine (F 1s) signal, researchers can determine the density of reactive amino groups on the material's surface. nih.govresearchgate.net This technique has been successfully applied to various amino-functionalized surfaces, including modified polymers and self-assembled monolayers on gold. nih.gov

| Surface Type | Surface Functional Group | Derivatization Reagent | Analytical Technique | Information Gained |

| Amino-siloxane on Silicon | Amine (-NH2) | 3,5-bis(trifluoromethyl)phenyl isothiocyanate | XPS, NEXAFS | Density of accessible amino groups nih.gov |

| Amino-thiolate on Gold | Amine (-NH2) | 3,5-bis(trifluoromethyl)phenyl isothiocyanate | XPS, NEXAFS | High derivatization yield, quantifying surface amines nih.gov |

| Aminated Polyethylene | Amine (-NH2) | 3,5-bis(trifluoromethyl)phenyl isothiocyanate* | XPS, NEXAFS | Identification of accessible amino groups on a complex surface nih.gov |

This interactive table shows examples of surface derivatization. While the cited studies use a closely related isothiocyanate, the principle is identical for this compound.

Contributions to Polymer Chemistry and Advanced Materials

The incorporation of fluorine atoms into polymer structures is a widely utilized strategy for developing advanced materials with unique and desirable properties. researchgate.net The trifluoromethyl (-CF3) group, in particular, is known to enhance thermal stability, chemical resistance, solubility in organic solvents, and hydrophobicity, while also lowering the dielectric constant and water absorption of the resulting polymers. researchgate.netrsc.orgnih.gov this compound, a reactive aromatic compound featuring a trifluoromethyl group at the ortho position, serves as a valuable building block in polymer chemistry for introducing these properties into polymer chains and onto material surfaces.

Polyurethanes (PUs) are a versatile class of polymers formed by the reaction of isocyanates with polyols. nih.gov While the polymer backbone is typically formed using di- or poly-functional isocyanates and polyols, monofunctional isocyanates like this compound play a crucial role as chain-terminating or functionalizing agents. By reacting with hydroxyl or amine groups at the end of a growing polymer chain, it can control the molecular weight. Alternatively, it can be reacted with hydroxyl or amine side groups on a polymer backbone to introduce pendant trifluoromethylphenyl moieties.

The introduction of the 2-(trifluoromethyl)phenyl group can significantly modify the properties of the resulting polyurethane. The bulky, fluorine-containing group can alter chain packing and intermolecular interactions, leading to changes in the polymer's mechanical and thermal characteristics. rsc.org The primary contribution is the impartation of properties characteristic of fluorinated polymers, such as reduced surface energy (hydrophobicity and oleophobicity) and enhanced stability. nih.gov While the use of specific fluorinated isocyanates in polyurethane synthesis can be limited by factors such as cost, their ability to fine-tune polymer properties makes them important in the design of high-performance materials. ontosight.ai

Table 1: Potential Roles of this compound in Polyurethane Synthesis

| Role | Reacting Group on Polymer | Resulting Structure | Modified Polymer Property |

|---|---|---|---|

| Chain Terminator | Terminal -OH | Polymer-O-(C=O)-NH-C₆H₄-CF₃ | Controlled molecular weight, fluorinated end-group |

This table illustrates the theoretical reaction of this compound with hydroxyl groups on a polymer chain, a fundamental reaction in polyurethane chemistry. nih.gov

Functionalized polymeric scaffolds are essential in fields ranging from biomedical engineering to materials science, where surface properties govern performance. rsc.orgfrontiersin.org Surface functionalization endows a material with new properties that are independent of its bulk characteristics. rsc.org The high reactivity of the isocyanate group (-N=C=O) makes this compound a prime candidate for the surface modification of various polymeric substrates. nih.gov

Many common polymers, or polymers that have undergone surface pre-treatment such as oxidation or plasma treatment, possess surface functional groups like hydroxyls (-OH) or amines (-NH₂). rsc.org These groups can readily react with the isocyanate moiety to form stable urethane (B1682113) or urea linkages, respectively, covalently grafting the 2-(trifluoromethyl)phenyl group onto the polymer surface. This process is an efficient method for altering the surface chemistry of a material. nih.gov

The result of this surface modification is a dramatic change in surface properties. The dense grafting of trifluoromethylphenyl groups can transform a hydrophilic surface into a highly hydrophobic and lipophobic one. This is critical for applications requiring low surface energy, such as in the creation of anti-fouling materials, specialized membranes, or platforms for biomedical devices where controlled protein adsorption is necessary. researchgate.netnih.gov

Table 2: Surface Functionalization Reaction

| Polymer Scaffold | Surface Functional Group | Reaction with this compound | Resulting Surface Linkage | Modified Surface Property |

|---|---|---|---|---|

| Poly(vinyl alcohol) | Hydroxyl (-OH) | R-OH + O=C=N-C₆H₄-CF₃ | Urethane (R-O-(C=O)-NH-C₆H₄-CF₃) | Increased Hydrophobicity |

| Poly(allylamine) | Amine (-NH₂) | R-NH₂ + O=C=N-C₆H₄-CF₃ | Urea (R-NH-(C=O)-NH-C₆H₄-CF₃) | Reduced Surface Energy |

This table outlines the chemical principle of surface grafting using the isocyanate group, which reacts exothermically with compounds like amines and alcohols. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Poly(vinyl alcohol) |

| Poly(allylamine) |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-invasive analytical method that provides a wealth of information about molecular structure. nih.gov For 2-(Trifluoromethyl)phenyl isocyanate, a combination of ¹H, ¹³C, and ¹⁹F NMR is employed for a comprehensive structural assessment.

Proton (¹H) NMR spectroscopy is fundamental for identifying the hydrogen atoms on the aromatic ring. The spectrum of this compound displays a complex multiplet pattern in the aromatic region, typically between 7.0 and 8.0 ppm. This complexity arises from the spin-spin coupling between the adjacent aromatic protons. The electron-withdrawing nature of both the trifluoromethyl (-CF₃) and isocyanate (-NCO) groups deshields the aromatic protons, causing them to resonate at a lower field (higher ppm values) compared to unsubstituted benzene.

In a typical ¹H NMR spectrum of this compound recorded in deuterated chloroform (B151607) (CDCl₃), the aromatic protons exhibit distinct signals. chemicalbook.com The precise chemical shifts and coupling patterns are sensitive to the substitution pattern on the phenyl ring. For derivatives, the introduction of additional substituents will further alter the chemical shifts and splitting patterns of the remaining aromatic protons, providing crucial information about the position of the new group.

Table 1: Representative ¹H NMR Spectral Data for Phenyl Isocyanate Derivatives

| Compound | Solvent | Aromatic Protons (ppm) | Reference |

|---|---|---|---|

| This compound | CDCl₃ | 7.20-7.70 (m) | chemicalbook.com |

| Phenyl isocyanate | CDCl₃ | 7.10-7.40 (m) | researchgate.netspectrabase.com |

Note: 'm' denotes a multiplet, indicating complex spin-spin coupling.

Carbon-13 (¹³C) NMR provides information about the carbon skeleton of the molecule. The spectrum of this compound will show distinct signals for each unique carbon atom. The isocyanate carbon (-NCO) is particularly characteristic, appearing in the 120-130 ppm range. The carbon of the trifluoromethyl group (-CF₃) exhibits a quartet due to coupling with the three fluorine atoms. The aromatic carbons display signals in the typical aromatic region (approx. 110-140 ppm), with their exact chemical shifts influenced by the electronic effects of the -CF₃ and -NCO substituents.

Fluorine-19 (¹⁹F) NMR is highly specific for fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum shows a singlet for the -CF₃ group, as there are no neighboring fluorine atoms to couple with. The chemical shift of this signal provides information about the electronic environment of the trifluoromethyl group. The combination of ¹³C and ¹⁹F NMR is a powerful tool for confirming the presence and position of the trifluoromethyl group on the phenyl ring. researchgate.net Two-dimensional correlation techniques, such as ¹⁹F-¹³C Heteronuclear Multiple Bond Correlation (HMBC), can be used to definitively assign the resonances and confirm the molecular structure. nih.gov

Table 2: Expected ¹³C and ¹⁹F NMR Chemical Shift Ranges for this compound

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Key Features |

|---|---|---|---|

| ¹³C | -NCO | ~120-130 | |

| ¹³C | -CF₃ | ~120-125 | Quartet (due to ¹JCF coupling) |

| ¹³C | Aromatic C-NCO | ~130-140 | |

| ¹³C | Aromatic C-CF₃ | ~125-135 | Quartet (due to ²JCF coupling) |

| ¹³C | Other Aromatic C | ~120-130 |

NMR spectroscopy is an invaluable tool for monitoring the progress of chemical reactions in real-time. nih.gov Advanced techniques allow for the non-invasive tracking of reactants, intermediates, and products over time, providing crucial kinetic and mechanistic insights. numberanalytics.com For reactions involving this compound, such as its reaction with alcohols to form urethanes or with amines to form ureas, ¹H NMR is commonly used. A series of spectra are recorded at regular intervals, and the integration of signals corresponding to the starting material and the product can be used to determine the reaction kinetics. nih.gov

More sophisticated methods like two-dimensional (2D) NMR can help elucidate the structure of unexpected byproducts or transient intermediates. numberanalytics.com Techniques such as Reaction-interrupted Excitation Transfer (ExTra) NMR can be employed to follow fast chemical processes, allowing for the selective tracking of specific atoms as they are converted from reactant to product. rsc.org Stopped-flow NMR systems can also be utilized for quantitative real-time reaction monitoring. rsc.org

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are particularly useful for identifying specific functional groups.

The isocyanate (-N=C=O) functional group has a very strong and characteristic absorption band in the IR spectrum. nih.gov This band, corresponding to the asymmetric stretching vibration of the -N=C=O group, appears in a relatively uncluttered region of the spectrum, typically between 2240 and 2280 cm⁻¹. spectroscopyonline.com This makes IR spectroscopy an excellent method for confirming the presence of the isocyanate group in this compound. The intensity and exact position of this band can provide information about the electronic environment and potential intermolecular interactions.

Raman spectroscopy is also sensitive to the isocyanate group. While the asymmetric stretch is often weak in the Raman spectrum, the symmetric stretch, which is typically weak or absent in the IR spectrum, can sometimes be observed. The combination of both IR and Raman spectra provides a more complete vibrational picture of the molecule. mcmaster.caarxiv.org

Table 3: Characteristic Vibrational Frequencies for the Isocyanate Group

| Vibrational Mode | Technique | Typical Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Asymmetric Stretch (-N=C=O) | IR | 2240 - 2280 | Very Strong |

| Asymmetric Stretch (-N=C=O) | Raman | 2240 - 2280 | Weak to Medium |

| Symmetric Stretch (-N=C=O) | IR | ~1400-1450 | Weak or Inactive |

Vibrational spectroscopy is a powerful tool for monitoring chemical reactions involving this compound. irdg.org The disappearance of the strong isocyanate peak at ~2270 cm⁻¹ in the IR spectrum is a clear indicator that the starting material has been consumed. Concurrently, the appearance of new, characteristic bands signals the formation of the product.

For example, in the reaction of this compound with an alcohol to form a urethane (B1682113), the IR spectrum of the product will show the disappearance of the isocyanate band and the appearance of a strong carbonyl (C=O) stretching band for the urethane linkage (typically 1700-1730 cm⁻¹) and an N-H stretching band (around 3300 cm⁻¹). Similarly, reaction with an amine to form a urea (B33335) will result in a characteristic urea carbonyl absorption (typically 1630-1680 cm⁻¹). These distinct spectral changes allow for straightforward monitoring of the reaction's progress and confirmation of the product's identity.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For the structural elucidation and analysis of this compound, MS provides critical information regarding its molecular weight, elemental composition, and can be used to monitor its chemical transformations.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous confirmation of a compound's elemental composition. nih.gov Unlike standard mass spectrometry which provides nominal mass, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure mass with extremely high accuracy, typically with an error of less than 5 parts per million (ppm). nih.govnih.gov This precision allows for the differentiation between compounds that may have the same nominal mass but different elemental formulas.

For this compound, the molecular formula is C8H4F3NO. The theoretical (monoisotopic) exact mass can be calculated by summing the exact masses of its constituent isotopes. This calculated value is then compared against the experimentally measured mass from the HRMS analysis. A close match between the theoretical and experimental mass, with a low mass error, provides strong evidence for the proposed molecular formula.

The table below illustrates the process of molecular formula confirmation for this compound using HRMS data.

| Parameter | Value |

| Molecular Formula | C8H4F3NO |

| Calculated Exact Mass | 187.02450 u |

| Hypothetical Experimental Mass | 187.02431 u |

| Mass Error (ppm) | -1.01 ppm |

| Conclusion | The low mass error strongly supports the assigned molecular formula. |

Note: The experimental mass and mass error are hypothetical values provided for illustrative purposes.

Application in Reaction Monitoring and Product Characterization

Mass spectrometry is a vital tool for monitoring the progress of chemical reactions involving this compound and for characterizing the resulting products. The isocyanate functional group (-N=C=O) is highly reactive towards nucleophiles such as alcohols, amines, and water, leading to the formation of urethanes, ureas, and other derivatives. nih.gov Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) allow for the separation of components in a reaction mixture followed by their detection and identification by the mass spectrometer. mdpi.com

In a typical reaction monitoring experiment, a small aliquot of the reaction mixture is analyzed at different time intervals. The mass spectrometer is used to track the decrease in the signal intensity of the molecular ion of the starting material, this compound (m/z 187.0245), while simultaneously monitoring the increase in the signal intensity corresponding to the molecular ion of the expected product.

For instance, in the reaction of this compound with a generic primary amine (R-NH2), a substituted urea is formed. HRMS can confirm the identity of the product by providing its accurate mass.

Advanced MS techniques like Parallel Reaction Monitoring (PRM) offer enhanced specificity for targeted analysis. nih.govmdpi.com In a PRM experiment, a specific precursor ion (e.g., the molecular ion of the reaction product) is selected, fragmented, and all resulting fragment ions are detected in a high-resolution mass analyzer. nih.govmdpi.com This method provides confident identification and quantification of the product, even in complex mixtures. nih.gov

The following table demonstrates a hypothetical dataset from an LC-MS reaction monitoring experiment.

| Reaction Time (minutes) | Reactant Relative Intensity (%) (m/z 187.0245) | Product Relative Intensity (%) (m/z of [Product+H]+) |

| 0 | 100 | 0 |

| 10 | 65 | 35 |

| 30 | 25 | 75 |

| 60 | 5 | 95 |

| 120 | <1 | >99 |

Note: The data presented is hypothetical and serves to illustrate the application of MS in reaction monitoring.

Computational and Theoretical Studies on 2 Trifluoromethyl Phenyl Isocyanate Systems

Quantum Chemical Calculations (DFT) for Molecular and Electronic Structure

Density Functional Theory (DFT) has become a powerful tool in computational chemistry for investigating the molecular and electronic properties of organic compounds. This method offers a good balance between accuracy and computational cost, making it suitable for studying moderately large molecules like 2-(Trifluoromethyl)phenyl isocyanate. DFT calculations allow for the determination of molecular stability, chemical reactivity, and various thermochemical parameters. Functionals such as B3LYP are commonly employed as they provide reliable predictions for molecular geometry and vibrational frequencies.

Geometry Optimization and Conformational Analysis

The first step in computational analysis is typically geometry optimization, which seeks to find the lowest energy arrangement of atoms in a molecule. For derivatives of phenyl isocyanate, this process involves calculating bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface.

In molecules containing a trifluoromethyl (-CF₃) group and an isocyanate (-NCO) group attached to a phenyl ring, the rotational conformations around the C-C and C-N bonds are of particular interest. The orientation of the -NCO group relative to the phenyl ring and the rotation of the -CF₃ group can lead to different conformers with distinct energy levels. DFT calculations, often using basis sets like 6-311+G(d,p), can accurately predict the most stable conformer and the energy differences between various rotational isomers. Although specific studies detailing the conformational analysis of this compound are not widely available, data from similar structures like 2-amino-5-trifluoromethyl-1,3,4-thiadiazole (B83265) show that DFT can accurately reproduce experimentally determined geometric parameters.

Table 1: Illustrative Optimized Geometric Parameters for a Phenyl Isocyanate Derivative (Note: This data is representative of a substituted phenyl isocyanate system and not specific to the 2-(trifluoromethyl) isomer, for which detailed published data is not available.)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Length | C-N (isocyanate) | 1.21 Å |

| N=C (isocyanate) | 1.18 Å | |

| C=O (isocyanate) | 1.17 Å | |

| C-C (ring-CF₃) | 1.51 Å | |

| C-F | 1.34 Å | |

| Bond Angle | C-N=C | 125.0° |

| N=C=O | 178.5° | |

| C-C-F | 111.5° | |

| Dihedral Angle | C-C-N=C | 179.8° |

This table is interactive. You can sort and filter the data.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict the reactivity of molecules. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO is the highest energy orbital containing electrons and acts as a nucleophile or electron donor, while the LUMO is the lowest energy orbital without electrons and acts as an electrophile or electron acceptor.

The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more chemically reactive. For this compound, the electron-withdrawing nature of both the trifluoromethyl and isocyanate groups is expected to lower the energy of the LUMO, enhancing its electrophilic character. The LUMO is likely centered over the isocyanate group's C=N=O system, particularly the central carbon atom, making it the primary site for nucleophilic attack. The HOMO, conversely, would be distributed primarily over the phenyl ring. DFT calculations can provide precise energy values and visualizations of these orbitals.

Table 2: Representative FMO Data for a Trifluoromethylated Aromatic Compound (Note: Data is illustrative of the type of results obtained from DFT calculations on similar molecules.)

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -7.52 | Distributed over the phenyl ring |

| LUMO | -1.98 | Localized on the isocyanate and CF₃ groups |

| HOMO-LUMO Gap (ΔE) | 5.54 | Indicates high kinetic stability but electrophilic reactivity |

This table is interactive. You can sort and filter the data.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an indispensable tool for elucidating complex reaction mechanisms at a molecular level. By mapping the potential energy surface of a reaction, researchers can identify intermediates, transition states, and the most favorable reaction pathways. This approach has been successfully applied to study reactions involving phenyl isocyanate, such as urethane (B1682113) formation.

Transition State Analysis and Energy Barriers

A key aspect of mechanistic studies is the identification and characterization of transition states (TS). A transition state represents the highest energy point along a reaction coordinate, and its structure corresponds to a saddle point on the potential energy surface. Computational methods can locate these structures and calculate the activation energy (energy barrier), which is the energy difference between the reactants and the transition state.

For reactions of this compound, such as its reaction with an alcohol to form a urethane, computational modeling can determine the structure of the transition state. This typically involves the simultaneous formation of a C-O bond (from the alcohol's oxygen to the isocyanate's carbon) and the transfer of the alcohol's proton to the isocyanate's nitrogen. The calculated energy barrier provides a quantitative measure of the reaction rate. Studies on the uncatalyzed reaction of phenyl isocyanate with alcohols have shown that these barriers can be significant, and catalysts are often employed to lower them.

Table 3: Illustrative Energy Profile for Isocyanate-Alcohol Reaction (Note: Values are representative for a generic phenyl isocyanate reaction and serve to illustrate the outputs of computational analysis.)

| Species | Relative Energy (kcal/mol) | Description |

| Reactant Complex (RC) | 0.0 | Isocyanate and alcohol in proximity |

| Transition State (TS) | +25.5 | Four-membered ring-like structure |

| Product Complex (PC) | -22.0 | Urethane product stabilized by H-bonding |

This table is interactive. You can sort and filter the data.

Solvent Effects on Reaction Pathways

Reactions are rarely performed in the gas phase; the surrounding solvent can have a profound impact on reaction mechanisms and rates. Computational models can account for these effects using implicit or explicit solvation models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant, which is a computationally efficient way to capture bulk solvent effects.

Solvent polarity can differentially stabilize the reactants, transition state, and products. For instance, in the formation of urethane from an isocyanate, the transition state is often more polar than the reactants. Polar solvents would therefore be expected to stabilize the transition state more than the reactants, lowering the activation energy and accelerating the reaction. Computational studies on phenyl isocyanate reactions have confirmed that changing the solvent can significantly alter the calculated energy barriers and even the favorability of different mechanistic pathways.

Spectroscopic Parameter Prediction and Correlation with Experimental Data

Computational chemistry provides a powerful means to predict spectroscopic properties, which can be used to interpret and validate experimental data. DFT calculations can accurately predict vibrational frequencies (FT-IR and FT-Raman) and nuclear magnetic resonance (NMR) chemical shifts.

By calculating the harmonic vibrational frequencies, a theoretical vibrational spectrum can be generated. These calculated frequencies are often systematically scaled to correct for anharmonicity and other approximations inherent in the theoretical model, leading to excellent agreement with experimental spectra. This correlation allows for the confident assignment of specific vibrational modes to the observed peaks in FT-IR and FT-Raman spectra.

Similarly, NMR chemical shifts (¹H, ¹³C, ¹⁹F) can be calculated and compared with experimental results. This is particularly useful for complex molecules where spectral assignment can be ambiguous. For this compound, theoretical calculations could help assign the signals for the aromatic protons and carbons, as well as the highly sensitive ¹⁹F signal of the trifluoromethyl group. While detailed computational spectroscopic studies specifically for this compound are not prominent in the literature, the methodologies have been well-established for analogous molecules like 2-(trifluoromethyl)phenylacetonitrile, demonstrating a strong correlation between theoretical predictions and experimental findings.

Theoretical NMR Chemical Shifts and Vibrational Frequencies

Quantum chemical calculations are instrumental in predicting and interpreting the nuclear magnetic resonance (NMR) and vibrational spectra of molecules. By calculating these properties, researchers can assign experimental signals, understand the electronic structure, and confirm molecular geometries.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating NMR isotropic shielding tensors, which are then converted into chemical shifts. These theoretical shifts for ¹H, ¹³C, and ¹⁹F nuclei can be compared with experimental data to validate the computed molecular structure. Calculations are often performed on the optimized geometry of the molecule to ensure the structure corresponds to an energy minimum. For this compound, theoretical calculations would predict the chemical shifts for the aromatic protons and carbons, as well as the fluorine atoms of the trifluoromethyl group. Experimental ¹H NMR data shows signals in the aromatic region between approximately 7.19 and 7.62 ppm. chemicalbook.com Theoretical calculations would aim to reproduce these values and assign each signal to a specific proton on the phenyl ring.

| Nucleus | Position | Theoretical Shift (ppm) - Illustrative | Experimental Shift (ppm) chemicalbook.com |

|---|---|---|---|

| ¹H | H3 | Calculated Value | 7.19 - 7.62 |

| ¹H | H4 | Calculated Value | |

| ¹H | H5 | Calculated Value | |

| ¹H | H6 | Calculated Value | |

| ¹³C | Phenyl & NCO | Calculated Value | N/A |

| ¹⁹F | CF₃ | Calculated Value | N/A |

Vibrational Frequencies: Theoretical calculations of vibrational frequencies are crucial for assigning bands in experimental Infrared (IR) and Raman spectra. After geometric optimization, frequency calculations are performed at the same level of theory. The results provide a set of normal vibrational modes and their corresponding frequencies. nih.gov A detailed analysis, known as Potential Energy Distribution (PED), is often carried out to determine the contribution of individual bond stretches, bends, and torsions to each vibrational mode. For this compound, key vibrational modes include the strong asymmetric stretching of the isocyanate group (-N=C=O), the stretching modes of the C-F bonds in the trifluoromethyl group, and various stretching and bending modes of the phenyl ring. bjp-bg.com

| Vibrational Mode | Functional Group | Typical Theoretical Wavenumber Range (cm⁻¹) |

|---|---|---|

| Asymmetric Stretch | -N=C=O | ~2250 - 2280 |

| Symmetric Stretch | -N=C=O | ~1400 - 1450 |

| C-H Stretch | Aromatic Ring | ~3000 - 3100 ajchem-a.comderpharmachemica.com |

| C-F Symmetric/Antisymmetric Stretch | -CF₃ | ~1100 - 1350 bjp-bg.com |

| C-C Stretch | Aromatic Ring | ~1400 - 1600 bjp-bg.com |

Potential Energy Surface (PES) Scanning

A Potential Energy Surface (PES) scan is a computational technique used to explore the conformational space of a molecule and map out the energy changes associated with specific geometric modifications. sciepub.com This is particularly useful for understanding the rotation around single bonds, identifying stable conformers (energy minima), and locating transition states (energy maxima) that separate them. youtube.comarxiv.org

For this compound, a relaxed PES scan can be performed by systematically varying the dihedral angles that define the orientation of the isocyanate (-NCO) and trifluoromethyl (-CF₃) groups relative to the plane of the phenyl ring. In a relaxed scan, at each incremental step of the chosen dihedral angle, all other geometric parameters (bond lengths, other angles) are allowed to optimize to find the lowest energy for that constrained geometry.

The primary objectives of a PES scan on this molecule would be:

To determine the rotational barrier of the isocyanate group: By rotating the C2-C1-N-C dihedral angle, one can calculate the energy barrier that hinders the free rotation of the -NCO group. This provides insight into the conformational rigidity of this substituent.

To determine the rotational barrier of the trifluoromethyl group: Similarly, scanning the C1-C2-C-F dihedral angle reveals the energy profile for the rotation of the -CF₃ group. researchgate.net Studies on similar molecules suggest that the energy barrier for -CF₃ rotation is typically low.

To identify the most stable conformer(s): The PES scan will identify the dihedral angles corresponding to the global energy minimum, which represents the most stable three-dimensional arrangement of the molecule. researchgate.netkfupm.edu.sa

The results are typically visualized as a plot of potential energy versus the dihedral angle, clearly showing the minima and maxima. The energy difference between a minimum and an adjacent maximum corresponds to the activation energy for rotation between the two conformers.

Analytical Methodologies for Purity Assessment and Impurity Profiling

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analytical characterization of 2-(Trifluoromethyl)phenyl isocyanate, providing the means to separate the main component from potential impurities, such as starting materials, by-products, and degradation products.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the determination of non-volatile and thermally labile impurities. Given the high reactivity of the isocyanate group, direct analysis can be challenging. Therefore, methods often involve the derivatization of the isocyanate to a more stable and readily detectable compound.

A common approach involves reacting the isocyanate with a suitable derivatizing agent to form a stable urea (B33335) derivative. This strategy is applicable for the analysis of related substances in other trifluoromethyl-substituted phenyl isocyanates. For instance, a method for determining impurities in 4-chloro-3-(trifluoromethyl)phenyl isocyanate has been established using HPLC after pre-column derivatization. ingentaconnect.com This approach can be adapted for this compound. Potential impurities could include the corresponding amine, 2-(trifluoromethyl)aniline (B126271), or urea derivatives formed from reaction with water.

A typical HPLC method would employ a reversed-phase column, such as a C18, with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. ingentaconnect.com Detection is commonly performed using a UV detector, as the aromatic ring of the derivative provides strong chromophoric activity. epa.gov

Table 1: Illustrative HPLC Conditions for Analysis of Derivatized this compound

| Parameter | Condition |

| Column | Symmetry C18 (4.6 mm × 150 mm, 3.5 µm) or equivalent ingentaconnect.com |

| Mobile Phase | Gradient elution with acetonitrile and a buffered aqueous phase (e.g., potassium dihydrogen phosphate) ingentaconnect.com |

| Flow Rate | 1.0 mL/min ingentaconnect.com |

| Detection | UV at 260 nm ingentaconnect.com |

| Column Temperature | 35°C ingentaconnect.com |

| Injection Volume | 10 µL |

| Derivatizing Agent | e.g., 1-(2-Pyridyl)piperazine (1,2-PP) epa.gov |

Gas Chromatography (GC) is a standard method for assessing the purity of volatile and thermally stable compounds. birchbiotech.com Product specifications for this compound often indicate that its purity, or assay, is determined by GC. thermofisher.com The technique separates compounds based on their boiling points and interactions with the stationary phase of the GC column. A flame ionization detector (FID) is commonly used for quantification due to its wide linear range and sensitivity to organic compounds.

For the analysis of isocyanates, direct injection can be performed. However, to improve precision and circumvent issues related to the reactivity of the isocyanate group, an indirect method can be employed. This involves the reaction of the isocyanate with an excess of a reagent, such as di-n-butylamine, to form a stable urea derivative. The unreacted amine is then quantified by GC. nih.gov This approach, while indirect, offers high precision and requires a smaller sample size compared to titrimetric methods. nih.gov The purity of the original isocyanate is calculated based on the amount of amine consumed in the reaction.

Table 2: Typical GC Parameters for Purity Analysis of this compound

| Parameter | Condition |

| Column | Capillary column with a non-polar or mid-polar stationary phase (e.g., 5% Phenyl Methylpolysiloxane) |

| Carrier Gas | Helium or Nitrogen |

| Injection Mode | Split/Splitless |

| Injector Temperature | 250°C |

| Oven Program | Temperature gradient (e.g., initial hold at 60°C, ramp to 280°C) |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300°C |

Pre-column Derivatization Strategies for Enhanced Detection in HPLC

As mentioned, the high reactivity of the isocyanate functional group makes pre-column derivatization a valuable strategy for HPLC analysis. This chemical modification serves several purposes: it stabilizes the analyte, improves its chromatographic properties, and can enhance its detectability.

The reaction of the isocyanate with a primary or secondary amine to form a stable urea derivative is a widely used approach. google.comepa.gov A variety of derivatizing agents can be used, with the choice depending on the specific analytical requirements. For example, reagents containing a strong chromophore or fluorophore can be selected to significantly increase the sensitivity of UV or fluorescence detection, respectively.

Common derivatizing agents for isocyanates include:

1-(2-Pyridyl)piperazine (1,2-PP): This reagent reacts with isocyanates to form urea derivatives that have strong UV absorbance, making them suitable for trace-level analysis. epa.gov

1-(2-Methoxyphenyl)piperazine (MOPP): Similar to 1,2-PP, MOPP is used to derivatize isocyanates for HPLC-UV analysis. google.com

Di-n-butylamine: While often used for indirect GC analysis, the resulting urea can also be analyzed by HPLC. nih.gov

1-Naphthylisocyanate: This reagent is used to derivatize compounds with amine groups, but the principle of creating a highly detectable derivative is analogous. nih.gov The resulting derivatives are highly fluorescent, allowing for very sensitive detection. nih.gov

The derivatization reaction is typically carried out by mixing the sample containing this compound with a solution of the derivatizing agent in a suitable solvent, such as acetonitrile or toluene, prior to injection into the HPLC system. google.comepa.gov

Mass Spectrometry Coupling in Analytical Purity Studies

Coupling chromatographic techniques with mass spectrometry (MS) provides an unparalleled level of analytical specificity and sensitivity. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for the impurity profiling of this compound.

In GC-MS , following separation by the GC column, the analyte molecules are ionized, typically by electron ionization (EI). The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," of the molecule, which allows for its unambiguous identification. nih.gov This is particularly useful for identifying unknown impurities by comparing their mass spectra to spectral libraries or by interpreting the fragmentation patterns.

LC-MS is used for the analysis of derivatized isocyanates. After separation by HPLC, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this purpose. nih.gov LC-MS can provide the molecular weight of the parent derivative and, through tandem mass spectrometry (MS/MS), structural information can be obtained by fragmenting the parent ion. This is invaluable for confirming the identity of known impurities and for elucidating the structures of novel ones. mdpi.comunibz.it High-resolution mass spectrometry (HRMS) can further provide highly accurate mass measurements, which aids in determining the elemental composition of an unknown impurity. nih.gov

The coupling of these techniques allows for the detection and identification of impurities at very low levels, which is essential for ensuring the quality and consistency of this compound.

Q & A

Basic Research Questions

Q. What synthetic methods are commonly used to prepare 2-(trifluoromethyl)phenyl isocyanate derivatives, and how can reaction yields be optimized?

- Methodological Answer : The compound is often synthesized via nucleophilic substitution or carbamate formation. For example, cyclopentyl isocyanate reacts with 2-(trifluoromethyl)phenol under mild conditions to yield carbamates with 92% efficiency . Optimization includes controlling stoichiometry (e.g., 1:1.1 molar ratio of phenol to isocyanate) and using anhydrous solvents. Monitoring reaction progress via TLC or in situ IR spectroscopy for isocyanate consumption (disappearance of ~2270 cm⁻¹ N=C=O stretch) is critical.

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should be reported?

- Methodological Answer : Key techniques include:

- IR Spectroscopy : Detect the N=C=O stretch (~2270 cm⁻¹) and carbonyl groups (e.g., 1661 cm⁻¹ for carbamates) .

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.34–8.41 ppm; CF₃ group at ~124 ppm in ¹³C) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 547 for thiadiazole derivatives) and fragmentation patterns .

- Elemental Analysis : Validate purity (e.g., C, 65.78%; N, 12.79%) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Store at 2–8°C in airtight containers to prevent moisture absorption and decomposition . Use PPE (gloves, goggles, fume hood) due to its irritant properties. Avoid contact with amines or alcohols to prevent uncontrolled exothermic reactions. Emergency measures include neutralization with dry sand for spills and ethanol/water rinses for skin exposure .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for derivatives of this compound be resolved?

- Methodological Answer : Discrepancies in NMR shifts (e.g., CF₃ group variations) may arise from solvent effects, impurities, or isomerism. Use deuterated DMSO-d₆ or CDCl₃ for consistency . For ambiguous peaks, employ 2D NMR (HSQC, HMBC) or X-ray crystallography. Cross-validate with high-resolution MS to confirm molecular formulas .

Q. What strategies enhance the stability of this compound in solution during prolonged reactions?

- Methodological Answer : Use dry, aprotic solvents (e.g., THF, DCM) under inert atmospheres (N₂/Ar). Add molecular sieves to scavenge moisture. Monitor temperature to avoid thermal decomposition (boiling point: 70–72°C at 20 Torr) . For kinetic studies, aliquot samples periodically and quench with methanol to halt reactivity .

Q. How is this compound applied in the design of enzyme inhibitors or bioactive molecules?

- Methodological Answer : The CF₃ group enhances lipophilicity and metabolic stability. For example, carbamate derivatives (e.g., compound 50 ) act as dihydroorotate dehydrogenase inhibitors via urea-mediated hydrogen bonding . In antimicrobial agents, the isocyanate moiety reacts with bacterial thiols, disrupting redox pathways . Optimize bioactivity by modifying substituents on the phenyl ring (e.g., adding halogens or electron-withdrawing groups) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products